2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate
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Overview
Description
2,2,2-Trifluoroethyl 2-{[(1-phenylethyl)amino]carbonyl}-1-cyclohexanecarboxylate is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, materials science, and industrial applications. The presence of trifluoromethyl groups often enhances the metabolic stability and lipophilicity of the compound, making it a significant molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-{[(1-phenylethyl)amino]carbonyl}-1-cyclohexanecarboxylate typically involves multiple steps, including the introduction of the trifluoroethyl group and the formation of the carbamate linkage. One common method involves the reaction of 2,2,2-trifluoroethanol with a suitable isocyanate to form the trifluoroethyl carbamate. This intermediate can then be reacted with a cyclohexanecarboxylic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-{[(1-phenylethyl)amino]carbonyl}-1-cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can modify the carbamate linkage or the cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-{[(1-phenylethyl)amino]carbonyl}-1-cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-{[(1-phenylethyl)amino]carbonyl}-1-cyclohexanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The carbamate linkage may also play a role in the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar trifluoromethyl functionality but different reactivity and applications.
2,2,2-Trifluoroethanol: Another fluorinated compound used as a solvent and reagent in organic synthesis.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A compound with multiple fluorine atoms, used in various industrial applications.
Uniqueness
2,2,2-Trifluoroethyl 2-{[(1-phenylethyl)amino]carbonyl}-1-cyclohexanecarboxylate is unique due to its specific combination of a trifluoroethyl group and a carbamate linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H22F3NO3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-(1-phenylethylcarbamoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22F3NO3/c1-12(13-7-3-2-4-8-13)22-16(23)14-9-5-6-10-15(14)17(24)25-11-18(19,20)21/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3,(H,22,23) |
InChI Key |
SHHRHMGWCHDCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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